Acryloyl isothiocyanate
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Overview
Description
Acryloyl isothiocyanate is an organic compound with the molecular formula CH₂=CHC(O)NCS It is a derivative of isothiocyanate and is characterized by the presence of both an acryloyl group and an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Acryloyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of trichloroisocyanuric acid and triphenylphosphine as reagents. This method is efficient and practical, allowing for the large-scale synthesis of the compound at room temperature .
Chemical Reactions Analysis
Types of Reactions: Acryloyl isothiocyanate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl and isothiocyanate groups.
Substitution Reactions: It can undergo substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Polymerization: The acryloyl group allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Catalysts: Catalysts like triethylamine are often used to facilitate these reactions.
Major Products:
Thiourea Derivatives: Reaction with amines can yield thiourea derivatives.
Scientific Research Applications
Acryloyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: The compound is used in the modification of biom
Properties
CAS No. |
41606-99-9 |
---|---|
Molecular Formula |
C4H3NOS |
Molecular Weight |
113.14 g/mol |
IUPAC Name |
prop-2-enoyl isothiocyanate |
InChI |
InChI=1S/C4H3NOS/c1-2-4(6)5-3-7/h2H,1H2 |
InChI Key |
WCEMVDXZPVFHAD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N=C=S |
Origin of Product |
United States |
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